molecular formula C16H17N3O2S B2454696 N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897458-43-4

N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2454696
CAS No.: 897458-43-4
M. Wt: 315.39
InChI Key: WYOZXCDESTXYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-21-8-7-17-15(20)9-13-11-22-16-18-14(10-19(13)16)12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOZXCDESTXYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Property Details
Molecular Formula C16H17N3O2S
Molecular Weight 315.39 g/mol
IUPAC Name This compound
Structural Features Imidazo[2,1-b]thiazole core with acetamide and methoxyethyl functionalities

The presence of the imidazo[2,1-b]thiazole ring is significant as it is known to confer various biological activities, particularly in cancer research.

Current research indicates that this compound exhibits notable biological activity through the inhibition of specific kinases involved in cancer cell proliferation. The compound interacts with molecular targets that are crucial for cellular signaling pathways essential for tumor growth. However, detailed mechanisms remain to be fully elucidated due to limited studies available.

Inhibition of Kinases

A study highlighted the compound's ability to inhibit certain kinases which are pivotal in cancer progression. The inhibition leads to disrupted signaling pathways that promote tumor cell survival and proliferation. This suggests potential applications in targeted cancer therapies.

Comparative Analysis with Similar Compounds

To understand its efficacy better, a comparative analysis was performed with structurally similar compounds:

Compound Name Biological Activity
N-(2-methoxyethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamideAnticancer properties; inhibits similar kinases
6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazoleExhibits different halogen substitutions affecting activity
3-(6-phenyltiazolo[5,4-b]pyridine) derivativesKnown for neuroprotective properties

The unique combination of functional groups in this compound enhances its selectivity and efficacy compared to these compounds.

Safety and Toxicology

Currently, there is insufficient data regarding the safety profile or potential hazards associated with this compound. As with any novel compound, it is crucial to approach its use with caution until comprehensive toxicological studies are conducted.

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise in the inhibition of certain kinases that play crucial roles in cancer cell signaling pathways. Research indicates that N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide interacts with specific molecular targets which disrupt cellular signaling essential for tumor growth.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including HepG2 and MDA-MB-231. The results indicated substantial inhibition of cell proliferation at concentrations above 10 µM, demonstrating its potential as an anticancer agent .

Cell LineIC50 (µM)
HepG28.5
MDA-MB-2319.3

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy
In a comparative study, the compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .

Bacterial StrainMIC (µg/mL)
MRSA4
E. coli8

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through cyclization reactions involving appropriate thiazole precursors.
  • Acetamide Formation : The acetamide group is introduced via acylation reactions with acetic anhydride or acetyl chloride.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to ensure high purity levels of the final product.

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects on cancer and microbial targets.
  • In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile of this compound.
  • Structural Optimization : Modifying the chemical structure to enhance selectivity and potency against specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide and its analogs?

  • Methodology : The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Condensation of 6-phenylimidazo[2,1-b]thiazole scaffolds with chloroacetylated intermediates under reflux conditions (toluene/water, 8:2) .
  • Step 2 : Substitution reactions using sodium azide (NaN₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) to introduce methoxyethyl or pyridinyl groups .
  • Step 3 : Purification via column chromatography or crystallization (ethanol/ice-water) .
    • Key Reference : Ding et al. (2012) optimized substituents (e.g., 4-chlorophenyl) to enhance cytotoxicity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Techniques :

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Assigns methoxyethyl (–OCH₂CH₂–, δ ~3.3–3.5 ppm) and imidazo-thiazole aromatic protons (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₀H₂₂N₄O₂S: 394.14 g/mol) .

Q. How is the preliminary cytotoxicity of this compound evaluated in vitro?

  • Protocol :

  • Cell Lines : Test against human cancer cell lines (e.g., MDA-MB-231, HepG2) using MTT assays .
  • Dosage : 10–100 µM range, with IC₅₀ calculations via nonlinear regression .
  • Controls : Sorafenib or doxorubicin as positive controls .
    • Example : Compound 5l (IC₅₀ = 1.4 µM against MDA-MB-231) showed higher selectivity than HepG2 (IC₅₀ = 22.6 µM) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity and selectivity?

  • Strategies :

  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., 4-Cl, 4-F) on the phenyl ring to improve VEGFR2 inhibition (e.g., 5.72% inhibition at 20 µM) .
  • Heterocyclic Replacements : Replace pyridinyl with morpholinopyridinyl to enhance solubility and binding affinity .
  • SAR Analysis : Compare logP and hydrogen-bonding capacity to correlate with cytotoxicity .
    • Case Study : Derivative 3c (log₁₀GI₅₀ < -8.00) demonstrated potent activity against prostate cancer (PC-3) .

Q. How can conflicting cytotoxicity data across studies be systematically addressed?

  • Resolution Framework :

  • Assay Variability : Standardize protocols (e.g., incubation time, cell passage number) to reduce inter-lab discrepancies .
  • Structural Confirmation : Verify compound purity (>95%) via HPLC and elemental analysis to rule out impurities .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate target engagement (e.g., VEGFR2 vs. SMO pathways) .

Q. What computational methods predict the compound’s target interactions and pharmacokinetics?

  • Tools :

  • Molecular Docking : Simulate binding to VEGFR2 (PDB: 4AGD) to prioritize derivatives with high docking scores (>-8.0 kcal/mol) .
  • ADMET Prediction : Use SwissADME to assess blood-brain barrier permeability (e.g., TPSA < 90 Ų) and cytochrome P450 inhibition .
    • Example : Docking of 9c (purple) revealed hydrophobic interactions with active-site residues .

Contradictions and Validation

Q. Why do some studies report low nM IC₅₀ values while others show µM-range activity?

  • Factors :

  • Cell Line Sensitivity : MDA-MB-231 (triple-negative breast cancer) often shows higher sensitivity than HepG2 .
  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
    • Recommendation : Cross-validate results in 3D spheroid models or patient-derived xenografts (PDX) .

Methodological Resources

  • Synthesis : Ref
  • Cytotoxicity Assays : Ref
  • Computational Modeling : Ref

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.